Cas no 90356-10-8 (N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide)

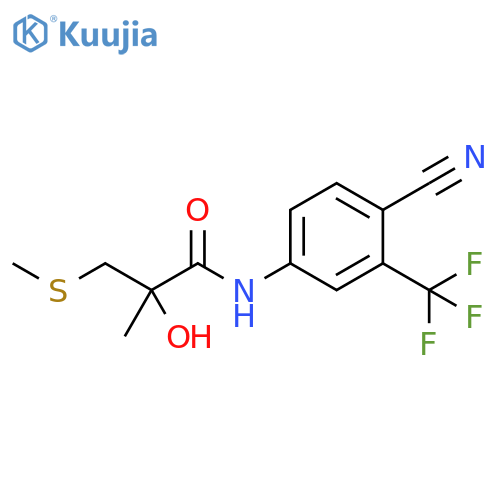

90356-10-8 structure

商品名:N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide

CAS番号:90356-10-8

MF:C13H13F3N2O2S

メガワット:318.314732313156

CID:5733047

N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide 化学的及び物理的性質

名前と識別子

-

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide

- Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)-

- N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide

-

- インチ: 1S/C13H13F3N2O2S/c1-12(20,7-21-2)11(19)18-9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5,20H,7H2,1-2H3,(H,18,19)

- InChIKey: GVPLVFFPRYVRJJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)(=O)C(O)(C)CSC

じっけんとくせい

- 密度みつど: 1.38±0.1 g/cm3(Predicted)

- ゆうかいてん: 108.5-109.5 °C

- ふってん: 510.7±50.0 °C(Predicted)

- 酸性度係数(pKa): 12.31±0.29(Predicted)

N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C778040-100mg |

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide |

90356-10-8 | 100mg |

$ 1200.00 | 2023-09-08 | ||

| TRC | C778040-50mg |

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide |

90356-10-8 | 50mg |

$563.00 | 2023-05-18 | ||

| TRC | C778040-10mg |

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide |

90356-10-8 | 10mg |

$133.00 | 2023-05-18 |

N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

90356-10-8 (N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量